
6-(Dodecyloxy)-2-propyl-2H-pyran-3(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Dodecyloxy)-2-propyl-2H-pyran-3(6H)-one is an organic compound that belongs to the class of pyranones. This compound is characterized by a dodecyloxy group attached to the pyran ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dodecyloxy)-2-propyl-2H-pyran-3(6H)-one typically involves the Achmatowicz reaction, which is a well-known method for converting furans into pyranones. In this reaction, (5-alkylfuran-2-yl)carbinols are oxidized using aerial oxygen in the presence of a laccase catalyst. This method yields 6-hydroxy-2H-pyran-3(6H)-ones with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
6-(Dodecyloxy)-2-propyl-2H-pyran-3(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyran-2,5(6H)-diones.
Reduction: Reduction reactions can convert the pyranone ring into dihydropyran derivatives.
Substitution: The dodecyloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Aerial oxygen and laccase catalysts are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Pyran-2,5(6H)-diones.
Reduction: Dihydropyran derivatives.
Substitution: Various alkoxy-substituted pyranones.
Aplicaciones Científicas De Investigación
6-(Dodecyloxy)-2-propyl-2H-pyran-3(6H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of 6-(Dodecyloxy)-2-propyl-2H-pyran-3(6H)-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, affecting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Dodecyl 2-(dodecyloxy)-3,4,5-trihydroxy-6-oxo-6H-benzo7annulene-8-carboxylate : Another compound with a dodecyloxy group but a more complex ring system.
6-(Dodecyloxy)nicotinic acid: Shares the dodecyloxy group but has a different core structure.
Uniqueness
6-(Dodecyloxy)-2-propyl-2H-pyran-3(6H)-one is unique due to its specific pyranone ring structure combined with the dodecyloxy group. This combination imparts distinct chemical properties, making it valuable for various research applications.
Propiedades
Número CAS |
85980-57-0 |
|---|---|
Fórmula molecular |
C20H36O3 |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
2-dodecoxy-6-propyl-2H-pyran-5-one |
InChI |
InChI=1S/C20H36O3/c1-3-5-6-7-8-9-10-11-12-13-17-22-20-16-15-18(21)19(23-20)14-4-2/h15-16,19-20H,3-14,17H2,1-2H3 |
Clave InChI |
LALSNNOSDGXQEX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1C=CC(=O)C(O1)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14406010.png)
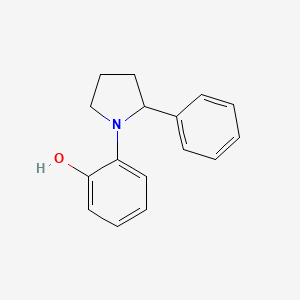
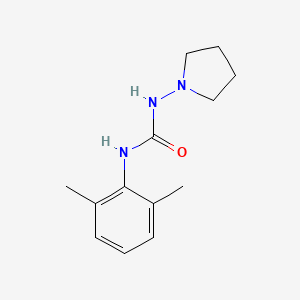
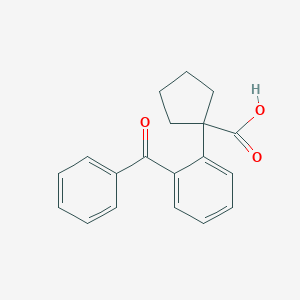

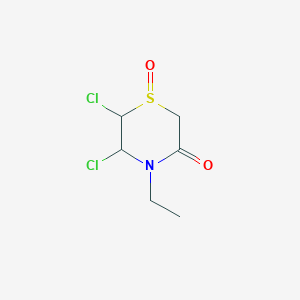
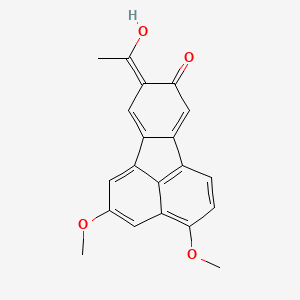
![Methyl [2-(4-bromophenyl)-2-oxoethoxy]carbamate](/img/structure/B14406061.png)
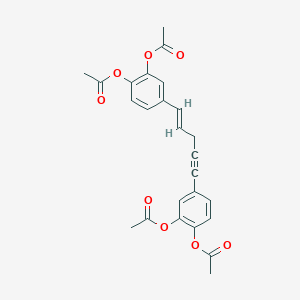

![N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14406095.png)

![4-[3-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14406104.png)

